molecular formula C24H38O2 B12654896 Ethyl docosa-4,8,12,15,19-pentaenoate CAS No. 95046-21-2

Ethyl docosa-4,8,12,15,19-pentaenoate

Cat. No.: B12654896
CAS No.: 95046-21-2
M. Wt: 358.6 g/mol
InChI Key: BKTFPFLATXHRMR-BBLDGAIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl docosa-4,8,12,15,19-pentaenoate (CAS Number: 95046-21-2 ) is a chemically defined ethyl ester of a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with the molecular formula C24H38O2 and a molecular weight of 358.56 g/mol . Its structure features five methylene-interrupted cis double bonds at specified positions, a configuration known to be critical for the biophysical properties of fatty acids in cellular membranes . In research, compounds of this class are of significant interest for studying the biosynthesis and function of VLC-PUFAs, which are endogenously synthesized by the ELOVL4 enzyme and are essential components in specialized tissues . VLC-PUFAs are crucial for maintaining retinal integrity and visual function; their depletion is linked to degenerative diseases such as Autosomal Dominant Stargardt-like Macular Dystrophy (STGD3) and age-related macular degeneration (AMD) . Furthermore, the extreme length and high degree of unsaturation of VLC-PUFA-containing lipids allow them to influence membrane fluidity, permeability, and curvature, making them valuable tools for biophysical studies on synthetic lipid bilayers . This product is provided as a defined reference standard to support advanced investigations in lipidomics, biochemistry, and the study of photoreceptor and neuronal cell biology. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

95046-21-2

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,9-10,12-13,16-17,20-21H,3-4,7-8,11,14-15,18-19,22-23H2,1-2H3/b6-5+,10-9+,13-12+,17-16+,21-20+

InChI Key

BKTFPFLATXHRMR-BBLDGAIDSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)OCC

Canonical SMILES

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)OCC

Origin of Product

United States

Metabolic Transformations and Biosynthetic Pathways Involving Docosapentaenoic Acid Ethyl Esters and Their Derivatives

Role of Docosapentaenoic Acid as a Precursor in Specialized Pro-Resolving Mediator (SPM) Biosynthesis

Docosapentaenoic acid (DPA), particularly n-3 DPA, is a key intermediate polyunsaturated fatty acid (PUFA) that serves as a substrate for the biosynthesis of several families of specialized pro-resolving mediators (SPMs). nih.govnih.gov SPMs are a superfamily of endogenous lipid mediators that actively govern the resolution phase of inflammation, helping to restore tissue homeostasis. nih.govnih.gov While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long been recognized as the primary precursors for resolvins, protectins, and maresins, recent research has established that n-3 DPA is also enzymatically converted into distinct families of these potent anti-inflammatory and pro-resolving molecules. nih.govnih.gov These DPA-derived mediators include specific series of resolvins, protectins, and maresins. wikipedia.orgnih.gov

The discovery that n-3 DPA is a substrate for SPM formation has highlighted its importance beyond being just a metabolic intermediate between EPA and DHA. nih.govwikipedia.org In human leukocytes and murine models of inflammation, n-3 DPA is metabolized to generate novel SPMs that exhibit potent bioactions, such as limiting neutrophil infiltration and stimulating the clearance of cellular debris. nih.govnih.gov

Enzymatic Formation of Novel Protectins (e.g., PD1n-3DPA) from Docosapentaenoic Acid

Protectins are a family of SPMs characterized by their potent protective activities in neural systems and inflammatory processes. mdpi.com While initially discovered as derivatives of DHA (e.g., Protectin D1 or PD1), analogous protectins are also biosynthesized from n-3 DPA. researchgate.net These are designated as n-3 DPA protectins, such as PD1n-3 DPA and PD2n-3 DPA. mdpi.comresearchgate.net

The biosynthesis of PD1n-3 DPA is a multi-step enzymatic process. mdpi.com The proposed pathway begins with the action of a 15-lipoxygenase (15-LOX) enzyme on n-3 DPA. mdpi.com This initial step forms a hydroperoxy intermediate, 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA). mdpi.com This intermediate is then further converted by lipoxygenase activity into an epoxide, which is subsequently hydrolyzed by epoxide hydrolases to form the final dihydroxy product, PD1n-3 DPA ((7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-7,11,13,15,19-pentaenoic acid). mdpi.comacs.org The complete stereochemistry of PD1n-3 DPA was confirmed through total organic synthesis, which also supported the proposed biosynthetic pathway involving an epoxide intermediate. acs.org

Table 1: Key Molecules in the Biosynthesis of PD1n-3 DPA

MoleculeDescriptionRole in Pathway
n-3 Docosapentaenoic Acid (n-3 DPA)A 22-carbon omega-3 polyunsaturated fatty acid.Initial Substrate
15-Lipoxygenase (15-LOX)Enzyme that inserts oxygen into fatty acids.Initiating Enzyme
17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA)A hydroperoxy derivative of n-3 DPA.First Intermediate
Epoxide HydrolaseEnzyme that converts epoxides to diols.Final Step Enzyme
PD1n-3 DPAA dihydroxy-derivative of n-3 DPA.Final Product (SPM)

Lipoxygenase and Cyclooxygenase-2 Mediated Bioconversion Pathways

The bioconversion of DPA into various SPMs is orchestrated by the sequential actions of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) enzymes. nih.govnih.gov These enzymatic pathways are stereoselective, leading to the formation of distinct families of mediators. mdpi.com

Lipoxygenase (LOX) Pathways: LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, are crucial for the synthesis of protectins, resolvins, and maresins from n-3 DPA. mdpi.com As mentioned, the 15-LOX pathway initiates the formation of n-3 DPA-derived protectins. mdpi.comresearchgate.net In human platelets, n-3 DPA is metabolized by 12-LOX to produce 11- and 14-hydroxy docosapentaenoic acids. fennetic.netscispace.com The interaction between different cell types, known as transcellular biosynthesis, can lead to the production of more complex SPMs where an intermediate produced by one cell is processed by a different enzyme in a neighboring cell.

Cyclooxygenase-2 (COX-2) Pathways: The COX-2 enzyme is also a key player in the generation of SPMs from omega-3 fatty acids, including DPA. nih.govnih.gov COX-2 can mediate the formation of a distinct series of DPA-derived resolvins, known as the 13-series resolvins or RvTs. mdpi.com This pathway begins with COX-2 converting n-3 DPA into a 13(R)-hydroperoxy intermediate, which is then processed by peroxidases to form the four members of the RvT family (RvT1-4). mdpi.com Interestingly, the activity of COX-2 in this pathway can be modulated by other drugs; for example, aspirin (B1665792) treatment can trigger the formation of aspirin-triggered (AT) isomers of SPMs. nih.gov

Endogenous Metabolite Generation from Docosapentaenoic Acids (e.g., Hydroxylated Docosapentaenoates in Biological Systems)

Beyond the well-defined families of SPMs, DPA is metabolized into a range of other endogenous products, primarily hydroxylated derivatives. nih.govfennetic.net These metabolites are generated by the action of LOX and cytochrome P450 enzymes in various tissues and cells. fennetic.netresearchgate.net

In human platelets, for instance, n-3 DPA is readily metabolized via the LOX pathway to form 11- and 14-hydroxydocosapentaenoic acids (11-OH-DPA and 14-OH-DPA). fennetic.netscispace.com The formation of these mono-hydroxylated compounds demonstrates a direct enzymatic conversion of DPA within these cells. fennetic.net Furthermore, research has identified a broader spectrum of DPA-derived mono-, di-, and tri-hydroxy metabolites in biological systems, which possess anti-inflammatory properties, although their specific mechanisms of action are still under investigation. nih.gov The retroconversion of DPA to EPA can also occur in cells, which further expands the pool of substrates available for eicosanoid and SPM production. fennetic.net

Mechanisms of Docosapentaenoic Acid Ethyl Ester Influence on Lipid Composition in Biological Models

When administered, docosapentaenoic acid ethyl ester acts as a prodrug. In the digestive system, pancreatic lipases hydrolyze the ester bond, releasing free DPA and ethanol (B145695). pnas.org The free DPA is then absorbed and incorporated into the lipid pools of various cells and tissues.

Studies on the ethyl esters of other long-chain omega-3 fatty acids, such as EPA and DHA, provide a model for how DPA ethyl ester influences lipid composition. Research shows that supplementation with EPA and DHA ethyl esters leads to their effective uptake and incorporation into the membranes of cells, including B-cells and erythrocytes. nih.govnih.gov This incorporation occurs at the expense of omega-6 polyunsaturated fatty acids, particularly arachidonic acid (AA). nih.gov For example, in one study with rats, supplementation with DHA ethyl ester increased plasma and erythrocyte DHA levels by 15% and 11.9%, respectively. nih.govresearchgate.net A similar study found that diets enriched with EPA or DHA ethyl esters significantly decreased the levels of linoleic acid and arachidonic acid in B-cell membranes while increasing the concentration of the respective n-3 PUFAs. nih.gov

Therefore, it is mechanistically plausible that DPA ethyl ester similarly enriches cell membranes with DPA, thereby altering the fatty acid profile of phospholipids (B1166683). This change in lipid composition has significant downstream effects, as it modifies the availability of substrates like AA and DPA for enzymes such as COX and LOX, ultimately shifting the balance of lipid mediators produced from pro-inflammatory eicosanoids towards pro-resolving mediators. nih.gov

Table 2: Effect of EPA and DHA Ethyl Esters on B-Cell Fatty Acid Composition (Illustrative Model)

Dietary GroupChange in Linoleic Acid (n-6)Change in Arachidonic Acid (n-6)Change in EPA (n-3)Change in DPA (n-3)Change in DHA (n-3)
High-Fat EPA-EE↓ 49%↓ 39%↑ 28-fold↑ 5-fold-
High-Fat DHA-EE-↓ 43%↑ 4.6% of total-↑ 19.1% of total
nih.gov

Effects of Polyunsaturated Fatty Acid Deuteration on Lipid Peroxidation Pathways

Polyunsaturated fatty acids are highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation. nih.gov This autocatalytic chain reaction can cause significant damage to cell membranes. nih.gov A key step in this process is the abstraction of a hydrogen atom from a bis-allylic position (a carbon atom situated between two double bonds) on the fatty acid chain. nih.govwikipedia.org

A novel strategy to inhibit lipid peroxidation is the reinforcement of PUFAs with deuterium (B1214612), a stable, heavy isotope of hydrogen. wikipedia.org When deuterium is substituted for hydrogen at the oxidation-prone bis-allylic sites of a PUFA like DPA, the carbon-deuterium (C-D) bond is significantly stronger than the native carbon-hydrogen (C-H) bond. frontiersin.org This difference in bond strength creates a kinetic isotope effect, which dramatically slows down the rate-limiting hydrogen abstraction step, thereby quenching the lipid peroxidation chain reaction. wikipedia.orgnih.gov

Studies have shown that even a partial replacement (20-25%) of native PUFAs with their deuterated counterparts is sufficient to prevent lipid peroxidation. nih.gov This approach protects membranes from oxidative damage without acting as a traditional antioxidant (i.e., it does not scavenge ROS but makes the lipid itself more resistant). nih.govwikipedia.org This mechanism is applicable to all PUFAs, including DPA, and offers a potential way to protect against cellular damage in conditions associated with high oxidative stress. nih.gov

In Vitro and Animal Model Research Paradigms for Docosapentaenoic Acid Ethyl Esters

Cellular Mechanism Studies of Docosapentaenoic Acid Ethyl Esters

In vitro studies provide a foundational understanding of the molecular mechanisms through which docosapentaenoic acid ethyl esters may exert their effects. These controlled laboratory environments allow for the detailed examination of cellular pathways.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway) in Cultured Cells

While direct studies on Ethyl docosa-4,8,12,15,19-pentaenoate are limited, research on the related omega-3 fatty acid, docosahexaenoic acid (DHA), provides insight into potential anti-inflammatory mechanisms. In primary astrocytes, DHA has been shown to inhibit the pro-inflammatory response induced by interleukin-1β (IL-1β). mdpi.com This inhibition is achieved by targeting key transcription factors, including nuclear factor-kappa B (NF-κB). mdpi.com

DHA treatment of astrocytes led to a dose-dependent decrease in the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This action prevents the translocation of the p65 subunit of NF-κB to the nucleus, a critical step in the activation of pro-inflammatory gene expression. mdpi.com Immunofluorescence and immunoblotting analyses confirmed that DHA incubation resulted in reduced nuclear NF-κB levels and a corresponding increase in cytoplasmic levels. mdpi.com Although this research was conducted with DHA, it suggests a plausible mechanism by which other omega-3 fatty acids, such as DPA ethyl ester, may modulate inflammatory signaling.

Induction of Antioxidant Response Pathways (e.g., Nrf2 and Heme-oxygenase 1)

The cellular defense against oxidative stress is largely regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). researchgate.netcaymanchem.com Research on EPA and derivatives of DHA has demonstrated the capacity of omega-3 fatty acids to activate this protective pathway.

Studies have shown that EPA can induce the expression of HO-1 in human umbilical vein endothelial cells through the activation of Nrf2. mdpi.com This leads to a cytoprotective effect against oxidative damage. Similarly, eicosapentaenoic acid esterified to 12-hydroxy stearic acid (12-EPAHSA) has been identified as a potent activator of Nrf2. nih.gov In human hepatocyte (C3A) cells, 12-EPAHSA treatment led to increased nuclear accumulation of Nrf2 and subsequent upregulation of Nrf2-dependent antioxidant enzyme genes, including HO-1. nih.gov

These findings suggest that omega-3 fatty acid derivatives can bolster cellular antioxidant defenses. While direct evidence for this compound is not yet available, its structural similarity to EPA makes the Nrf2/HO-1 pathway a key area for future investigation into its potential cytoprotective effects.

In Vitro Cytotoxicity and Anti-proliferative Investigations using Cancer Cell Lines

The potential of omega-3 fatty acids to selectively induce cell death in cancer cells has been a subject of intense research. Studies have demonstrated that amide derivatives of DHA exhibit significant cytotoxic and apoptotic effects against human breast cancer cell lines, such as MCF-7. nih.gov These derivatives were found to reduce cancer cell viability, with some compounds inducing apoptosis in a significant percentage of the cell population. nih.gov The cytotoxic mechanism is thought to involve the induction of oxidative stress, as cancer cells are often more vulnerable to increases in reactive oxygen species (ROS) due to their already high oxidative state. nih.gov

Investigations in Pre-clinical Animal Models

Animal models provide a more complex biological system to study the systemic effects of docosapentaenoic acid ethyl esters, including their impact on metabolism and tissue composition.

Impact on Lipid Metabolism and Immune Parameters in Rodent Models

Studies in rodent models have shed light on the effects of omega-3 fatty acid ethyl esters on lipid metabolism and immune function. In Sprague-Dawley rats, dietary supplementation with EPA and DHA ethyl esters for three weeks resulted in significantly lower serum levels of cholesterol, triglycerides, and phospholipids (B1166683) compared to a diet rich in safflower oil. mdpi.com

A study comparing different forms of DHA in rats found that while the absorption of DHA was high across all forms (monoacylglycerol, diacylglycerol, triacylglycerol, and ethyl ester), the effects on plasma lipids varied. nih.gov DHA administered as a diacylglycerol or triacylglycerol was more effective at lowering plasma total cholesterol and triglycerides than the ethyl ester form. nih.gov

In mouse models of obesity, the inclusion of EPA or DHA ethyl esters in a high-fat diet did not prevent the development of an obese phenotype, including increased fat mass and poor glucose clearance. nih.govplos.org However, these fatty acids did influence immune cell parameters, differentially enhancing the frequency of certain B-cell subsets in the spleen. nih.govplos.org

Table 1: Effect of Dietary Omega-3 Ethyl Esters on Lipid Parameters in Rodents

ParameterAnimal ModelOmega-3 Ethyl EsterObservationReference
Serum CholesterolSprague-Dawley RatsEPA and DHASignificantly lower mdpi.com
Serum TriglyceridesSprague-Dawley RatsEPA and DHASignificantly lower mdpi.com
Serum PhospholipidsSprague-Dawley RatsEPA and DHASignificantly lower mdpi.com
Plasma Total CholesterolSprague-Dawley RatsDHALowered, but less effective than DG and TG forms nih.gov
Plasma TriglyceridesSprague-Dawley RatsDHALess effective at lowering than DG and TG forms nih.gov
Fat MassC57BL/6 MiceEPA and DHAMaintained obese phenotype nih.govplos.org
Glucose ClearanceC57BL/6 MiceEPA and DHADid not improve in obese model nih.govplos.org

DG: Diacylglycerol, TG: Triacylglycerol

Evaluation of Docosapentaenoic Acid Ethyl Ester Effects on Tissue Fatty Acid Composition in Animal Systems

The administration of omega-3 fatty acid ethyl esters has been shown to alter the fatty acid profile of various tissues in animal models. Intravenous infusion of a DHA ethyl ester emulsion in Wistar rats led to a rapid increase in DHA concentrations in plasma lipid fractions and in the phospholipid fractions of the liver and lungs within 24 hours. nih.gov Interestingly, the cardiac phospholipid fraction did not show an increase in DHA; however, the free fatty acid fraction of the heart showed a marked increase in DHA one hour after infusion. nih.gov

Supplementation of rat diets with ethyl esters derived from linseed oil, a source of the omega-3 fatty acid alpha-linolenic acid (ALA), resulted in significant increases in ALA, EPA, and DHA in both erythrocytes and blood serum. researchgate.net This indicates that the ethyl ester form allows for the incorporation and subsequent elongation and desaturation of omega-3 fatty acids within the body.

Table 2: Changes in Tissue Fatty Acid Composition Following Omega-3 Ethyl Ester Administration in Rats

TissueOmega-3 Ethyl Ester AdministeredKey Fatty Acid ChangeTime PointReference
Plasma Lipid FractionsDHA Ethyl EsterIncreased DHAPeak within 24 hours nih.gov
Liver PhospholipidsDHA Ethyl EsterIncreased DHAPeak within 24 hours nih.gov
Lung PhospholipidsDHA Ethyl EsterIncreased DHAPeak within 24 hours nih.gov
Heart Free Fatty AcidsDHA Ethyl EsterIncreased DHA1 hour post-infusion nih.gov
ErythrocytesLinseed Oil Ethyl Esters (ALA source)Increased ALA, EPA, DHANot specified researchgate.net
Blood SerumLinseed Oil Ethyl Esters (ALA source)Increased ALA, EPA, DHANot specified researchgate.net

Research into Very-Long-Chain Polyunsaturated Fatty Acid Ethyl Esters for Retinal Degeneration Models

Research into the therapeutic potential of very-long-chain polyunsaturated fatty acid (VLC-PUFA) ethyl esters for retinal degenerative diseases has been a significant area of investigation, particularly in understanding and modeling conditions like Stargardt-like macular dystrophy (STGD3). These inherited retinal diseases are often linked to genetic mutations that impair the function of enzymes crucial for fatty acid metabolism in the retina.

One such critical enzyme is Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4), which is predominantly expressed in the retina, brain, skin, and testes. nih.govarvojournals.org ELOVL4 plays a vital role in the biosynthesis of VLC-PUFAs, which are essential components for the proper function and maintenance of photoreceptor cells. arvojournals.org Mutations in the ELOVL4 gene can lead to a truncated protein that is mislocalized and unable to synthesize these crucial fatty acids. arvojournals.org This deficiency is a key factor in the pathogenesis of STGD3, resulting in progressive retinal degeneration, loss of photoreceptor cells, and significant vision impairment. nih.govarvojournals.org

Animal models have been instrumental in elucidating the mechanisms of ELOVL4-related retinal degeneration. For instance, transgenic mice expressing a mutant human ELOVL4 gene exhibit a rapid and severe retinal degeneration phenotype, characterized by the loss of cells in the outer nuclear layer, reduced electroretinogram (ERG) amplitudes, and disorganized photoreceptor outer segments. nih.gov These models have strongly supported the hypothesis that the depletion of retinal VLC-PUFAs synthesized by ELOVL4 is a primary driver of the pathology in STGD3. nih.gov

Given the central role of VLC-PUFA deficiency in these retinal diseases, supplementation with omega-3 fatty acids, including the ethyl esters of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), has been explored as a potential therapeutic strategy. In a mouse model of Stargardt disease (ABCA4-/-), a 3-month supplementation with a combination of EPA and DHA led to several positive outcomes. arvojournals.orgnih.gov The treatment resulted in increased levels of EPA and decreased levels of arachidonic acid (AA) in both the blood and the retinas of the treated mice. arvojournals.org Furthermore, there was a significant reduction in the accumulation of N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, which is a hallmark of Stargardt disease. arvojournals.orgnih.gov The treated group also showed a thicker outer nuclear layer, suggesting a protective effect on photoreceptor cells, and lower levels of complement component 3 (C3), indicating a reduction in inflammatory responses. arvojournals.orgnih.gov

While direct research focusing exclusively on this compound is limited, the broader investigation into the therapeutic effects of related omega-3 fatty acid ethyl esters provides a strong rationale for its potential benefits in retinal degeneration models. Docosapentaenoic acid (DPA), the parent fatty acid of this compound, is a known intermediate in the metabolic pathway between EPA and DHA. researchgate.net In vivo studies have demonstrated that DPA can be retro-converted to EPA. researchgate.net The established roles of EPA and DHA in protecting against oxidative stress, neovascularization, and inflammation in the retina further underscore the potential of DPA and its ethyl ester form in mitigating retinal degeneration. researchgate.netnih.gov

Table 1: Research Findings on VLC-PUFA Ethyl Esters in Retinal Degeneration Models

Model/Study Type Compound(s) Studied Key Findings Reference(s)
Transgenic Mouse Model of STGD3 Mutant Human ELOVL4 Expression of mutant ELOVL4 leads to rapid retinal degeneration, including cell loss in the outer nuclear layer and disorganized photoreceptor outer segments. nih.gov
ABCA4-/- Mouse Model of Stargardt Disease EPA and DHA Supplementation for 3 months reduced A2E and lipofuscin levels, increased outer nuclear layer thickness, and lowered complement component 3 (C3) levels. arvojournals.orgnih.gov
Patients with Peroxisomal Disorders DHA Ethyl Ester Treatment normalized blood DHA levels and showed clinical improvements in vision and liver function. arvojournals.orgnih.gov
General In Vivo and In Vitro Studies Docosapentaenoic Acid (DPA) DPA can be retro-converted to EPA and is an intermediate in the biosynthesis of DHA. researchgate.net

Studies on Interactions and Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound and other omega-3 fatty acid ethyl esters may be enhanced through synergistic interactions with other bioactive compounds. Research has increasingly focused on combination therapies to target multiple pathways involved in complex diseases, including those affecting the eye.

A significant area of this research involves the co-administration of omega-3 fatty acids with antioxidants, particularly lutein (B1675518) and zeaxanthin (B1683548). These carotenoids are known to accumulate in the macula of the eye, forming the macular pigment, which protects against light-induced oxidative damage. nih.govhilarispublisher.com Studies have investigated the combined effects of lutein and DHA supplementation on macular pigment optical density (MPOD) and serum concentrations of these nutrients. nih.gov In a 4-month study with older women, supplementation with lutein and DHA, both individually and in combination, was assessed. nih.gov The group receiving the combined supplementation showed increases in MPOD at multiple retinal eccentricities. nih.gov This suggests a potential synergistic effect, where DHA may facilitate the accumulation of lutein in the macula. hilarispublisher.com

The Age-Related Eye Disease Study 2 (AREDS2) also explored the effects of adding lutein, zeaxanthin, and omega-3 fatty acids to the original AREDS formulation for the treatment of age-related macular degeneration (AMD). researchgate.netnih.govresearchgate.net While the study did not find a significant benefit of adding omega-3s for AMD progression, it did highlight the importance of lutein and zeaxanthin as a replacement for beta-carotene (B85742). nih.gov

Beyond ocular health, the synergistic effects of omega-3 fatty acids have been observed in other contexts. For instance, a study in aged rats investigated the combined effects of omega-3 fatty acid supplementation and physical activity on oxidative stress markers. nih.gov The results indicated a dose-dependent synergistic effect, with the higher dose of omega-3s combined with exercise leading to improved plasma antioxidant capacity and enhanced antioxidant protection. nih.gov

Furthermore, studies have explored the interactions of omega-3 fatty acids with other compounds in the context of photoreceptor survival. For example, research in a mouse model of retinitis pigmentosa (rd10) investigated the effects of glutathione (B108866) ethyl ester, lipoic acid, and progesterone (B1679170) on photoreceptor death. arvojournals.org While all three substances were found to increase retinal glutathione concentrations, only progesterone demonstrated a significant rescue effect on photoreceptors. arvojournals.org This highlights the complexity of these interactions and the need for further research to elucidate the specific mechanisms of synergy.

Table 2: Studies on Interactions and Synergistic Effects

Bioactive Compounds Model/Study Type Key Findings on Interaction/Synergy Reference(s)
Lutein and DHA Randomized Controlled Trial in Women (60-80 years) Combined supplementation of lutein and DHA resulted in increased Macular Pigment Optical Density (MPOD) at multiple retinal eccentricities. nih.gov
Lutein, Zeaxanthin, and Omega-3 Fatty Acids AREDS2 Clinical Trial Lutein and zeaxanthin were found to be a suitable replacement for beta-carotene in the AREDS2 supplement. researchgate.netnih.gov
Omega-3 Fatty Acids and Physical Activity Aged Rat Model A dose-dependent synergistic effect was observed, with the combination improving plasma antioxidant capacity and enhancing antioxidant protection. nih.gov
Glutathione Ethyl Ester, Lipoic Acid, and Progesterone rd10 Mouse Model of Retinitis Pigmentosa While all compounds increased retinal glutathione, only progesterone showed a significant effect in rescuing photoreceptors from death. arvojournals.org

Q & A

Q. How can researchers confirm the structural identity of Ethyl docosa-4,8,12,15,19-pentaenoate in synthetic samples?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze the double-bond geometry (Z/E configuration) and ester linkage using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. Compare spectral data with reference spectra from databases (e.g., SMILES: CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC ).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use derivatization (e.g., methyl ester conversion) to improve volatility. Validate retention times and fragmentation patterns against known standards .
  • InChI Key Validation : Cross-reference the compound’s InChI key (SSQPWTVBQMWLSZ-UHFFFAOYSA-N) with authoritative databases .

Q. What are the standard protocols for quantifying this compound in biological matrices?

Methodological Answer:

  • GC with Internal Standards : Dissolve samples in a 0.05 g/L butyl hydroxytoluene solution, add methyl tricosanoate as an internal standard, and analyze via capillary GC with flame ionization detection (FID). Calibrate using EPA/DHA ethyl ester reference curves .
  • Lipid Extraction : Use Folch or Bligh-Dyer extraction to isolate lipids from biological tissues, followed by transesterification to fatty acid methyl esters (FAMEs) for quantification .

Q. What synthetic routes are commonly used to produce this compound?

Methodological Answer:

  • Selective Alcoholysis : React tuna oil-derived fatty acid ethyl esters (FAEEs) with lauryl alcohol under controlled conditions (e.g., 40–60°C, lipase catalysis) to enrich the ethyl ester fraction. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation or preparative HPLC to isolate the target compound from isomeric byproducts .

Q. How can researchers assess the oxidative stability of this compound in experimental formulations?

Methodological Answer:

  • Accelerated Oxidation Tests : Use the Rancimat method to measure induction times under elevated temperatures (e.g., 110°C) and oxygen flow. Compare with antioxidants like α-tocopherol .
  • LC-MS/MS Monitoring : Quantify oxidation markers (e.g., 4-hydroxyhexenal) in stored samples to evaluate degradation kinetics .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Hepatocyte Cultures : Assess lipid metabolism effects (e.g., triglyceride synthesis inhibition) using HepG2 cells treated with the compound at 10–100 µM .
  • Inflammation Models : Use LPS-stimulated RAW 264.7 macrophages to measure suppression of pro-inflammatory cytokines (e.g., TNF-α) via ELISA .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound across in vitro models be resolved?

Methodological Answer:

  • Isomeric Purity Analysis : Verify the compound’s geometric isomerism (e.g., 4Z vs. 4E configurations) via chiral HPLC or 13C^{13}\text{C}-NMR, as impurities may alter bioactivity .
  • Cell Model Standardization : Replicate studies using isogenic cell lines and controlled media (e.g., lipid-free serum) to minimize variability in lipid uptake .

Q. What experimental strategies are effective for studying the metabolic incorporation of this compound into cellular membranes?

Methodological Answer:

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled ethyl ester and track incorporation into phospholipids via autoradiography or scintillation counting .
  • Lipidomics : Use high-resolution LC-MS to profile membrane lipid species after treatment, focusing on phosphatidylcholine and phosphatidylethanolamine fractions .

Q. What methodological challenges arise in maintaining isomeric purity during large-scale synthesis of this compound?

Methodological Answer:

  • Stereoselective Catalysis : Optimize lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) to favor Z-configuration retention .
  • Cryogenic Distillation : Separate isomers by exploiting differences in melting points (e.g., -29°C for liquid phases) under inert atmospheres to prevent oxidation .

Q. How does esterification (ethyl vs. methyl) influence the pharmacokinetics of docosapentaenoic acid derivatives in preclinical models?

Methodological Answer:

  • Comparative Hydrolysis Studies : Administer equimolar doses of ethyl and methyl esters to rodent models, then quantify free fatty acids in plasma via LC-MS. Ethyl esters typically show slower hydrolysis due to steric hindrance .
  • Tissue Distribution Analysis : Use mass spectrometry imaging (MSI) to map ester accumulation in liver, brain, and adipose tissues .

Q. What computational tools can predict the interaction of this compound with lipid-binding proteins?

Methodological Answer:

  • Molecular Docking : Model interactions with FABP4 or PPAR-γ using AutoDock Vina, parameterizing force fields for unsaturated bonds .
  • MD Simulations : Run 100-ns simulations in lipid bilayers to assess membrane insertion dynamics and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.